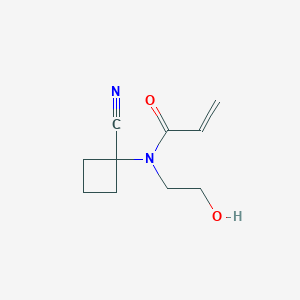

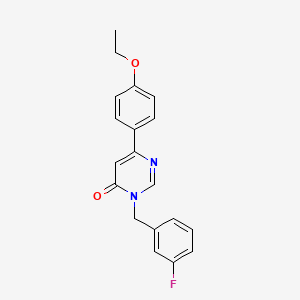

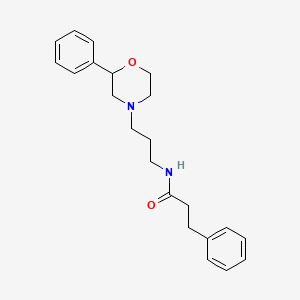

![molecular formula C16H13FN2S B2774450 N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine CAS No. 724414-30-6](/img/structure/B2774450.png)

N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

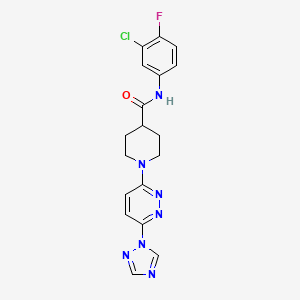

“N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine” is a chemical compound with the molecular weight of 284.36 .

Molecular Structure Analysis

The IUPAC name for this compound is N-(4-fluorobenzyl)-4-phenyl-1,3-thiazol-2-amine . The InChI code is 1S/C16H13FN2S/c17-14-8-6-12(7-9-14)10-18-16-19-15(11-20-16)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,18,19) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.36 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.Aplicaciones Científicas De Investigación

Antibacterial Activity

The compound’s in vitro antibacterial activity has been investigated against Staphylococcus aureus and Chromobacterium violaceum . Researchers have explored its potential as an antimicrobial agent, which is crucial in combating bacterial infections .

Anticancer Potential

Thiazole derivatives have shown promise in cancer research. While specific studies on this compound are limited, its structural features suggest potential as an anticancer agent. Further investigations are needed to understand its effects on cancer cell lines .

Anti-HIV Activity

Thiazole scaffolds have contributed to the development of antiretroviral drugs. Although not directly studied for HIV, compounds with similar structures have demonstrated efficacy against HIV infections. Researchers may explore this compound’s potential in inhibiting viral replication .

Anti-Inflammatory Properties

The presence of chlorine in low molecular weight compounds can influence biological activity. Similar derivatives have been studied as anti-inflammatory agents. Investigating the anti-inflammatory potential of this compound could yield valuable insights .

Drug Resistance Mitigation

Efforts have been made to combat antimicrobial and anticancer drug resistance. Novel derivatives, including those related to this compound, are explored for their pharmacological activities. Researchers may investigate its role in overcoming drug resistance mechanisms .

Other Applications

While the above areas highlight its potential, researchers may explore additional applications. Thiazole compounds have been linked to treatments for hypertension, allergies, and schizophrenia. Investigating this compound’s effects in these contexts could reveal further therapeutic possibilities .

Mecanismo De Acción

Target of Action

It is structurally similar to certain compounds that targetCarbonic Anhydrase 2 . Carbonic Anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme or receptor, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

Given its potential target, it may influence pathways involving carbon dioxide and bicarbonate conversion, which play crucial roles in maintaining ph balance and transporting carbon dioxide out of tissues .

Pharmacokinetics

Similar compounds are known to have varying degrees of solubility, volatility, and persistence in biological systems .

Result of Action

Based on its potential target, it may influence cellular ph regulation and carbon dioxide transport .

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2S/c17-14-8-6-12(7-9-14)10-18-16-19-15(11-20-16)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQSQISCIOMWBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2774369.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2774378.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2774379.png)

![5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B2774380.png)

amino}butanoic acid](/img/structure/B2774381.png)

![2-[(Dimethylamino)methylidene]cyclopentan-1-one](/img/structure/B2774387.png)

![1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4-methylpyrimidin-2-yl)urea](/img/structure/B2774390.png)